N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide
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Description
“N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C22H19NO3 . Another similar compound, “N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide”, also known as BMTB, is a synthetic compound first synthesized in the early 2000s.
Synthesis Analysis
The synthesis of BMTB involves a two-step reaction. The first step is the reaction of 2-bromo-4’-methylacetophenone with thiourea. The resulting intermediate is then reacted with benzoyl chloride to obtain the final compound.Molecular Structure Analysis
The molecular structure of “N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide” is represented by the linear formula C22H19NO3 . For BMTB, the molecular formula is C29H23N3O3S.Physical and Chemical Properties Analysis
BMTB is a poorly soluble compound in water and exhibits moderate solubility in organic solvents such as methanol and ethanol. It is a stable compound at room temperature and is resistant to light and heat. Its melting point is 229-231°C.Safety and Hazards
Sigma-Aldrich sells “N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide” as-is and makes no representation or warranty whatsoever with respect to this product . BMTB has been shown to exhibit low toxicity levels in scientific experiments, but standard safety precautions are recommended during handling and experimentation.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c1-13-7-9-18(16(11-13)20(25)14-5-3-2-4-6-14)23-21(26)17-12-15(22)8-10-19(17)24(27)28/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZTUMXXJIRZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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